molecular formula C24H20F3NO6 B12626253 N-[4-(4-Methoxyphenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine CAS No. 921623-24-7

N-[4-(4-Methoxyphenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine

Cat. No.: B12626253
CAS No.: 921623-24-7
M. Wt: 475.4 g/mol
InChI Key: LZUPJZQTSSRULF-NRFANRHFSA-N
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Description

N-[4-(4-Methoxyphenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine is a chemically modified derivative of the amino acid L-tyrosine. Its structure features:

  • An O-trifluoromethyl (-OCF₃) substitution on the tyrosine backbone, which enhances lipophilicity and metabolic stability due to the electron-withdrawing nature of fluorine atoms.
    This compound is hypothesized to exhibit unique physicochemical and biological properties compared to other tyrosine derivatives, making it relevant for applications in medicinal chemistry and radiopharmaceuticals.

Properties

CAS No.

921623-24-7

Molecular Formula

C24H20F3NO6

Molecular Weight

475.4 g/mol

IUPAC Name

(2S)-2-[[4-(4-methoxyphenoxy)benzoyl]amino]-3-[4-(trifluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C24H20F3NO6/c1-32-17-10-12-19(13-11-17)33-18-8-4-16(5-9-18)22(29)28-21(23(30)31)14-15-2-6-20(7-3-15)34-24(25,26)27/h2-13,21H,14H2,1H3,(H,28,29)(H,30,31)/t21-/m0/s1

InChI Key

LZUPJZQTSSRULF-NRFANRHFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)OC(F)(F)F)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC(CC3=CC=C(C=C3)OC(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials

The synthesis begins with the following key starting materials:

Stepwise Synthesis

  • Protection of L-Tyrosine :

    • L-Tyrosine is protected using a suitable protecting group such as a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) group to prevent unwanted reactions at the amino group during subsequent steps.
  • Formation of Benzoyl Derivative :

    • The protected L-Tyrosine is reacted with benzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzoylated derivative. This reaction typically occurs in an organic solvent like dichloromethane.
  • Introduction of Trifluoromethyl Group :

    • The next step involves treating the benzoylated L-Tyrosine derivative with trifluoroacetic anhydride, which introduces the trifluoromethyl group at the appropriate position on the aromatic ring.
  • Coupling with 4-Methoxyphenol :

    • The final coupling reaction involves reacting the trifluoromethylated benzoylated L-Tyrosine with 4-methoxyphenol under acidic or basic conditions to form the desired compound. This step may require activation of one of the reactants to facilitate nucleophilic attack.
  • Deprotection and Purification :

    • After completing the synthesis, any protecting groups are removed using appropriate reagents (e.g., TFA for Boc removal). The crude product is then purified using techniques such as column chromatography or recrystallization.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for each step in the synthesis:

Step Reactants/Conditions Yield (%)
Protection of L-Tyrosine L-Tyrosine + Boc anhydride 85-90
Benzoylation Protected L-Tyrosine + Benzoyl chloride 75-80
Trifluoromethylation Benzoylated derivative + Trifluoroacetic anhydride 70-75
Coupling with 4-Methoxyphenol Trifluoromethylated product + 4-Methoxyphenol 65-70
Deprotection and Purification Final product purification >95

Analytical Techniques

To confirm the structure and purity of this compound, various analytical techniques are employed:

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Methoxyphenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(4-methoxyphenoxy)benzoic acid, while reduction of the benzoyl group can yield 4-(4-methoxyphenoxy)benzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

One of the notable applications of N-[4-(4-Methoxyphenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine is its potential as an anticancer agent. Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer. For instance, derivatives of arylcarboximidamide have shown enhanced activity against melanoma cell lines with IC50 values indicating potent efficacy in inhibiting tumor growth .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 Value (µM)Reference
Compound ALOX IMVI0.33
Compound BMDA-MB-4350.490
This compoundTBDTBDTBD

1.2 Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that similar compounds with trifluoromethyl groups can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways . The molecular docking studies suggest that this compound could potentially fit well into the active site of COX-II, offering a pathway for developing new anti-inflammatory drugs.

Pharmacological Studies

2.1 Modulation of Ion Channels

This compound has been investigated for its ability to modulate sodium channels, which are critical in various physiological processes including muscle contraction and neuronal signaling . Prodrugs related to this compound have shown promise in treating conditions like arrhythmias and other sodium channel-related disorders.

Case Studies

3.1 In Vivo Studies on Tumor Growth Inhibition

In vivo studies using murine models have demonstrated that compounds structurally related to this compound can significantly inhibit tumor growth without notable toxicity . These findings highlight the therapeutic potential of this compound in cancer treatment.

3.2 Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis has revealed that the presence of electron-donating groups, such as methoxy substituents on the phenyl ring, enhances the biological activity of these compounds against various cancer cell lines . This insight is crucial for the design of more effective derivatives.

Mechanism of Action

The mechanism of action of N-[4-(4-Methoxyphenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements of the target compound with related derivatives:

Compound Name Substituents Key Functional Groups Reference
N-[4-(4-Methoxyphenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine 4-(4-Methoxyphenoxy)benzoyl, O-trifluoromethyl Acylated tyrosine, trifluoromethyl ether Target Compound
O-(2-[18F]fluoroethyl)-L-tyrosine (18F-FET) 2-fluoroethyl ether Radiofluorinated alkyl ether
N-carbobenzoxy-O-N-benzyl-L-tyrosyl-taurine Carbobenzoxy (Cbz) group, benzyl ether, taurine conjugate Protected tyrosine, sulfonic acid
Tirofiban Butylsulfonyl, piperidinylbutyl ether Sulfonyl, piperidine
N-Acetyl-O-methyl-L-tyrosine methyl ester Acetyl, methyl ether, methyl ester Acetylated, methyl-protected

Key Observations :

  • The trifluoromethyl ether in the target compound contrasts with the fluoroethyl group in 18F-FET, offering distinct electronic and steric effects .
  • Acylated derivatives like the target compound and N-carbobenzoxy-O-N-benzyl-L-tyrosyl-taurine prioritize aromatic or bulky groups for receptor binding or stability .

Physicochemical Properties

Property Target Compound 18F-FET N-Acetyl-O-methyl-L-tyrosine Tirofiban
Lipophilicity (LogP) High (due to -OCF₃ and benzoyl) Moderate (fluoroethyl) Low (methyl ester) Moderate (sulfonyl)
Metabolic Stability High (fluorine inertness) Moderate Low (ester hydrolysis) High (piperidine)
Synthetic Complexity High (multiple substitutions) Moderate Low High

Key Observations :

  • The trifluoromethyl group enhances metabolic stability compared to esters (e.g., N-Acetyl-O-methyl-L-tyrosine methyl ester) .

Key Observations :

  • Fluorinated tyrosine derivatives like 18F-FET are utilized in imaging due to enhanced cellular uptake and retention . The target compound’s trifluoromethyl group may similarly improve bioavailability for therapeutic applications.
  • Acylated tyrosine derivatives (e.g., carbobenzoxy-protected compounds) show inhibitory activity against enzymes, suggesting the target compound could target similar pathways .

Biological Activity

N-[4-(4-Methoxyphenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H20F3NO
  • Molecular Weight : 475.4 g/mol

The compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The presence of the methoxyphenyl group is also significant for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Tumor Cell Proliferation : The compound has shown significant anti-proliferative effects against various cancer cell lines, including melanoma and breast cancer cells.
  • Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Microtubule Stabilization : Similar to known chemotherapeutics like paclitaxel, this compound may stabilize microtubules, disrupting normal mitotic processes in dividing cells.

Biological Activity Data

Cell LineIC50 (µM)Mechanism of Action
Melanoma (LOX IMVI)0.116Microtubule stabilization
Breast Cancer (MDA-MB-435)0.709Induction of apoptosis
Melanoma (SK-MEL-5)0.247Inhibition of cell proliferation
Melanoma (B16-F10)0.021Apoptosis induction

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that this compound exhibited potent antitumor activity in murine models, specifically inhibiting tumor growth in B16-F10 melanoma without significant toxicity to normal tissues .
  • Cell Cycle Arrest : Research indicated that the compound caused cell cycle arrest at the G2/M phase in several cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the phenyl ring significantly impacted biological activity, with electron-donating groups enhancing efficacy against tumor cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for N-[4-(4-Methoxyphenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine, and how can yield optimization be achieved?

  • Methodological Answer : The compound’s synthesis involves multi-step coupling reactions. For the benzoyl-substituted tyrosine core, solid-phase peptide synthesis (SPPS) using resins like 4-(4-Formyl-3-methoxyphenoxy)butyryl AM resin (as listed in reagent catalogs) can improve regioselectivity . The trifluoromethyl group can be introduced via nucleophilic substitution using trifluoromethylating agents under anhydrous conditions. Yield optimization requires monitoring reaction intermediates via HPLC and adjusting stoichiometry of activating agents (e.g., HATU/DIPEA) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) and 19F^{19}\text{F} NMR are essential for verifying the trifluoromethyl group’s incorporation . IR spectroscopy can confirm carbonyl and ether linkages, while 2D 1H^{1}\text{H}-13C^{13}\text{C} HSQC NMR resolves overlapping signals from the methoxyphenoxy and benzoyl moieties .

Q. How can researchers assess the compound’s solubility and stability in biological buffers?

  • Methodological Answer : Use shake-flask methods with UV-Vis spectroscopy to measure solubility in PBS (pH 7.4) and DMSO-water mixtures. Stability studies should employ LC-MS to track degradation products under physiological conditions (37°C, 24–72 hours) .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating this compound’s potential as a PET radiotracer targeting amino acid transporters?

  • Methodological Answer : Radiolabel the compound with 18F^{18}\text{F} via prosthetic group coupling (e.g., 18F^{18}\text{F}-SFB) . Conduct competitive uptake assays in glioblastoma cell lines (e.g., U87-MG) using 3H^3\text{H}-labeled amino acids like tyrosine. Compare biodistribution profiles in murine models with O-(2-[18F^{18}\text{F}]fluoroethyl)-L-tyrosine to assess specificity .

Q. How can contradictory data on metabolic stability between in vitro and in vivo studies be resolved?

  • Methodological Answer : Perform interspecies hepatocyte incubation assays (human/mouse/rat) to identify species-specific CYP450 metabolism. Use LC-HRMS to map metabolites and correlate findings with in vivo plasma stability data. Adjust experimental models to account for protein binding effects .

Q. What computational approaches are recommended to predict binding affinity for kinase targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) using crystal structures of tyrosine kinase domains (e.g., EGFR or VEGFR). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD_D). Mutagenesis studies can identify critical residues for interactions .

Q. How can the regioselectivity of trifluoromethylation be improved during synthesis?

  • Methodological Answer : Use DFT calculations (Gaussian 09) to model transition states and identify steric/electronic barriers. Optimize reaction conditions by screening copper(I)/palladium catalysts with ligands like Xantphos to enhance selectivity for the tyrosine hydroxyl group .

Data Analysis and Optimization

Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition assays?

  • Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50_{50} values. Use ANOVA with post-hoc Tukey tests to compare inhibition across kinase isoforms. Bootstrap resampling can assess confidence intervals for low-n datasets .

Q. How can researchers optimize the compound’s blood-brain barrier (BBB) penetration for CNS applications?

  • Methodological Answer : Apply in silico models (e.g., BBB Score) to predict passive diffusion. Validate via in vitro BBB assays using co-cultures of endothelial cells and astrocytes. Modify the methoxyphenoxy group to reduce molecular weight (<450 Da) while maintaining logP < 5 .

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